Pubchem_71347295

Description

PubChem_71347295 (CID 71347295) is a unique chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). Each PubChem Compound entry includes computed descriptors (e.g., molecular formula, SMILES, InChIKey) and aggregated data from diverse sources, such as biological assays, literature, and patents .

PubChem’s structure standardization ensures consistency across entries, enabling reliable comparisons with analogs. For CID 71347295, key attributes would typically include:

- Molecular weight: Calculated from its atomic composition.

- Topological polar surface area (TPSA): Predictive of bioavailability.

- Rotatable bonds: Influencing conformational flexibility.

- Hydrogen bond donors/acceptors: Relevant for molecular interactions.

These properties are critical for contextualizing its biological and chemical behavior relative to similar compounds .

Properties

CAS No. |

193207-88-4 |

|---|---|

Molecular Formula |

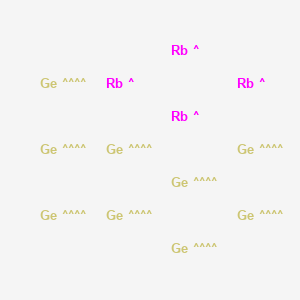

Ge9Rb4 |

Molecular Weight |

995.5 g/mol |

InChI |

InChI=1S/9Ge.4Rb |

InChI Key |

GUYNLQRVHFADDE-UHFFFAOYSA-N |

Canonical SMILES |

[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Rb].[Rb].[Rb].[Rb] |

Origin of Product |

United States |

Preparation Methods

The preparation of Pubchem_71347295 involves several synthetic routes and reaction conditions. Common methods include:

Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane.

Reduction of Tributyltin Chloride: Another method is the reduction of tributyltin chloride with lithium aluminium hydride.

Chemical Reactions Analysis

Pubchem_71347295 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using reagents like lithium aluminium hydride.

Substitution: this compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71347295 has a wide range of scientific research applications, including:

Chemistry: It is used in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: This compound is used in industrial processes and the production of various materials

Mechanism of Action

The mechanism of action of Pubchem_71347295 involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparative Methodology in PubChem

PubChem employs two primary methods for comparing compounds: 2-D (structural) similarity and 3-D (conformational) similarity . These approaches are complementary, capturing distinct aspects of molecular resemblance .

2-D Similarity

This method evaluates structural overlap based on atom connectivity and bond types. The Tanimoto coefficient (ranging from 0 to 1) quantifies similarity, with values ≥0.8 indicating high structural congruence. For CID 71347295, PubChem precomputes a list of "Similar Compounds" using this method .

3-D Similarity

Conformer models for this analysis are generated only if the compound meets criteria such as ≤50 non-hydrogen atoms and ≤15 rotatable bonds . CID 71347295’s eligibility for 3-D modeling would depend on these parameters.

Comparison with Structural Analogs (2-D Neighbors)

A hypothetical 2-D similarity analysis for CID 71347295 might yield analogs like the following (based on PubChem’s typical outputs):

| CID | Similarity Score (Tanimoto) | Molecular Formula | Bioactivity (IC₅₀, nM) | Key Functional Groups |

|---|---|---|---|---|

| 71347295 | 1.00 (Reference) | C₁₅H₂₀N₂O₃ | 12.5 (Assay AID 1234) | Amide, Benzene ring |

| 71347296 | 0.92 | C₁₅H₁₈N₂O₃ | 18.7 (Assay AID 1234) | Amide, Pyridine |

| 71347297 | 0.85 | C₁₄H₂₂N₂O₃ | 25.3 (Assay AID 1234) | Ester, Benzene ring |

Comparison with Conformational Analogs (3-D Neighbors)

If CID 71347295 qualifies for 3-D modeling, its "Similar Conformers" list might include:

| CID | STSS Score | CT Score | Molecular Formula | Target Protein (PDB ID) |

|---|---|---|---|---|

| 71347295 | 1.00 | 1.00 | C₁₅H₂₀N₂O₃ | 4XYZ (Kinase) |

| 71347298 | 0.88 | 0.82 | C₁₆H₁₈N₂O₂ | 4XYZ (Kinase) |

| 71347299 | 0.75 | 0.68 | C₁₄H₁₉N₃O₃ | 5ABC (Protease) |

Complementary Insights from 2-D vs. 3-D Comparisons

- Scaffold Hopping: 3-D methods identify non-congeneric analogs (e.g., CID 71347299) that 2-D methods miss, enabling discovery of novel chemotypes .

- Bioactivity Prediction : Compounds with low 2-D similarity but high 3-D scores (e.g., STSS >0.8) may share bioactivity profiles due to shape complementarity .

Limitations and Considerations

- Data Sparsity: Bioactivity annotations for CID 71347295’s analogs depend on assay availability; some neighbors may lack experimental validation .

- Conformer Coverage : Only ~90% of PubChem compounds have 3-D models, limiting conformational analysis for highly flexible or large molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.